Ethyl 13-(acetyloxy)-2-chlorotridecanoate
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Overview
Description
Ethyl 13-(acetyloxy)-2-chlorotridecanoate is an organic compound characterized by the presence of an ethyl ester, an acetyloxy group, and a chlorine atom on a tridecanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 13-(acetyloxy)-2-chlorotridecanoate typically involves the esterification of 13-(acetyloxy)-2-chlorotridecanoic acid with ethanol in the presence of an acid catalyst. The reaction can be carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:
13-(acetyloxy)-2-chlorotridecanoic acid+ethanolacid catalystEthyl 13-(acetyloxy)-2-chlorotridecanoate+water
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 13-(acetyloxy)-2-chlorotridecanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield 13-(acetyloxy)-2-chlorotridecanoic acid and ethanol.
Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Substitution: Nucleophiles such as ammonia or thiols, often in the presence of a base like triethylamine.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Hydrolysis: 13-(acetyloxy)-2-chlorotridecanoic acid and ethanol.
Substitution: Various substituted tridecanoates depending on the nucleophile used.
Reduction: 13-(acetyloxy)-2-chlorotridecanol.
Scientific Research Applications
Ethyl 13-(acetyloxy)-2-chlorotridecanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a prodrug, where the ester group is hydrolyzed in vivo to release the active drug.
Medicine: Explored for its potential use in drug delivery systems due to its ability to undergo hydrolysis.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of surfactants and lubricants.
Mechanism of Action
The mechanism of action of Ethyl 13-(acetyloxy)-2-chlorotridecanoate primarily involves the hydrolysis of the ester bond to release 13-(acetyloxy)-2-chlorotridecanoic acid. This hydrolysis can occur enzymatically in biological systems or chemically under acidic or basic conditions. The released acid can then interact with various molecular targets, depending on the specific application.
Comparison with Similar Compounds
Ethyl 13-(acetyloxy)-2-chlorotridecanoate can be compared with other similar compounds such as:
Ethyl 13-(acetyloxy)-tridecanoate: Lacks the chlorine atom, which may affect its reactivity and applications.
Ethyl 2-chlorotridecanoate: Lacks the acetyloxy group, which may influence its hydrolysis and substitution reactions.
Ethyl 13-(hydroxy)-2-chlorotridecanoate:
Properties
CAS No. |
6678-50-8 |
---|---|
Molecular Formula |
C17H31ClO4 |
Molecular Weight |
334.9 g/mol |
IUPAC Name |
ethyl 13-acetyloxy-2-chlorotridecanoate |
InChI |
InChI=1S/C17H31ClO4/c1-3-21-17(20)16(18)13-11-9-7-5-4-6-8-10-12-14-22-15(2)19/h16H,3-14H2,1-2H3 |
InChI Key |
OLHCLGLNEONQIF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CCCCCCCCCCCOC(=O)C)Cl |
Origin of Product |
United States |
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